Cas no 3672-41-1 (2-phenylindolizine-3-carbaldehyde)
2-phenylindolizine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Indolizinecarboxaldehyde,2-phenyl-
- 2-PHENYL-INDOLIZINE-3-CARBALDEHYDE
- 2-phenylindolizine-3-carbaldehyde
- 2-Phenyl-3-indolizinecarboxaldehyde
- 2-phenyl-3-indolizinecarbaldehyde
- Oprea1_456341
- AE-848/34283053
- Oprea1_349452
- CS-0218437
- DTXSID50355911
- AB00287043-04
- SCHEMBL10604301
- SR-01000231398-1
- AKOS000121639
- NCGC00328419-01
- SR-01000231398
- EN300-00960
- 3672-41-1
- Z56811519
- G31994
-
- Inchi: 1S/C15H11NO/c17-11-15-14(12-6-2-1-3-7-12)10-13-8-4-5-9-16(13)15/h1-11H
- InChI Key: HXCCGUNEMZFUFU-UHFFFAOYSA-N
- SMILES: O=CC1=C(C2C=CC=CC=2)C=C2C=CC=CN21
Computed Properties
- Exact Mass: 221.08413
- Monoisotopic Mass: 221.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 21.5Ų
Experimental Properties
- PSA: 21.48
2-phenylindolizine-3-carbaldehyde Pricemore >>
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| Enamine | EN300-35680-0.1g |
2-phenylindolizine-3-carbaldehyde |
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2-phenylindolizine-3-carbaldehyde |
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| Enamine | EN300-35680-0.5g |
2-phenylindolizine-3-carbaldehyde |
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| Enamine | EN300-35680-1.0g |
2-phenylindolizine-3-carbaldehyde |
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| Enamine | EN300-35680-2.5g |
2-phenylindolizine-3-carbaldehyde |
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| Enamine | EN300-35680-5.0g |
2-phenylindolizine-3-carbaldehyde |
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| Enamine | EN300-35680-10.0g |
2-phenylindolizine-3-carbaldehyde |
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2-phenylindolizine-3-carbaldehyde Suppliers
2-phenylindolizine-3-carbaldehyde Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-phenylindolizine-3-carbaldehyde
Comprehensive Overview of 2-Phenylindolizine-3-carbaldehyde (CAS No. 3672-41-1): Properties, Applications, and Research Insights
2-Phenylindolizine-3-carbaldehyde (CAS No. 3672-41-1) is a heterocyclic organic compound featuring a unique indolizine core structure substituted with a phenyl group at the 2-position and a formyl group at the 3-position. This compound has garnered significant attention in pharmaceutical and materials science research due to its versatile reactivity and potential applications. The indolizine scaffold is a privileged structure in medicinal chemistry, often associated with bioactive molecules exhibiting antimicrobial, anticancer, and anti-inflammatory properties.
Recent studies highlight the growing interest in 2-phenylindolizine derivatives as key intermediates for synthesizing advanced functional materials. Researchers are exploring its role in developing organic light-emitting diodes (OLEDs) and fluorescent probes, leveraging its electron-rich aromatic system. The aldehyde functional group (-CHO) further enhances its utility in condensation reactions, enabling the construction of larger conjugated systems for optoelectronic applications.
From a synthetic chemistry perspective, 3672-41-1 serves as a valuable building block for multicomponent reactions (MCRs). Its reactivity aligns with current trends in sustainable chemistry, where scientists seek atom-economical methods to construct complex heterocycles. Questions like "How to synthesize 2-phenylindolizine-3-carbaldehyde?" or "What are the biological activities of indolizine aldehydes?" frequently appear in academic search queries, reflecting the compound's interdisciplinary relevance.
The compound's spectral properties (e.g., UV-Vis absorption at ~350 nm) make it suitable for photophysical studies. Computational chemistry approaches, including DFT calculations, are often employed to predict its electronic structure and reactivity—a topic gaining traction in AI-assisted drug discovery platforms. Notably, the phenyl-indolizine conjugation system exhibits interesting charge-transfer characteristics, relevant for designing next-generation organic semiconductors.
In pharmaceutical contexts, structural analogs of 2-phenylindolizine-3-carbaldehyde have shown promise as kinase inhibitors and antimicrobial agents. This aligns with global health priorities addressing antibiotic resistance and targeted cancer therapies. However, unlike regulated substances, this compound is primarily utilized in controlled research settings without restrictive classifications.
For researchers handling CAS 3672-41-1, proper storage conditions (e.g., inert atmosphere, low temperature) are recommended to preserve the aldehyde functionality. Analytical techniques like HPLC, NMR, and mass spectrometry are typically employed for purity verification—a critical step given the compound's role in precision synthesis.
Environmental considerations are increasingly shaping chemical research, and 2-phenylindolizine-3-carbaldehyde derivatives are being evaluated for biodegradability. The push toward green chemistry has spurred investigations into catalytic methods for its preparation, reducing reliance on hazardous reagents—a frequent discussion point in modern organic chemistry forums.
Market analyses indicate rising demand for specialized indolizine-based compounds in Asia-Pacific research hubs, driven by pharmaceutical and materials science investments. Patent landscapes reveal innovative applications in sensor technologies, particularly for metal ion detection, where the compound's chelation potential is exploited.
Future research directions may explore the compound's utility in covalent organic frameworks (COFs) or as a ligand in transition metal catalysis. Such applications resonate with search trends around "advanced organic materials" and "heterocyclic catalysts", demonstrating how fundamental structures like 2-phenylindolizine-3-carbaldehyde continue to enable cutting-edge scientific breakthroughs.
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